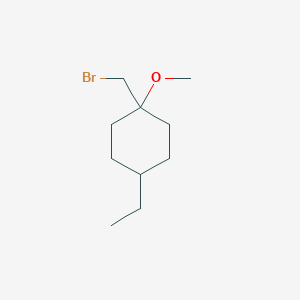![molecular formula C13H28N2 B15275650 (4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B15275650.png)
(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine is a compound with the molecular formula C13H28N2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine typically involves the reaction of 4-methylpentan-2-amine with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene, with sodium carbonate as the base and potassium iodide as a catalyst .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another piperidine derivative with similar structural features.
4-Piperidinemethanol: A piperidine derivative with a hydroxyl group instead of an amine.
Uniqueness
(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a branched alkyl chain and a piperidine ring makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
4-methyl-N-(2-piperidin-1-ylethyl)pentan-2-amine |
InChI |
InChI=1S/C13H28N2/c1-12(2)11-13(3)14-7-10-15-8-5-4-6-9-15/h12-14H,4-11H2,1-3H3 |
InChI Key |
JPGSFOZLFQPJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)

![6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B15275580.png)




![2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B15275610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)




![1-[(2-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B15275654.png)
